molecular formula C12H17NO2 B13892097 (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

(+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

Cat. No.: B13892097
M. Wt: 207.27 g/mol
InChI Key: QDPNOFVFBQDGHG-SNVBAGLBSA-N
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Description

(+)-(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the pyrrolidine ring.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m1/s1

InChI Key

QDPNOFVFBQDGHG-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CCCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC

Origin of Product

United States

Preparation Methods

Industrial and Laboratory Synthesis via Multi-step Protection and Functionalization (Based on CN103819385B Patent)

A comprehensive and industrially scalable preparation method is described in patent CN103819385B, which outlines a six-step synthetic route to obtain (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)oxyethyl]cyclohexyl]-3-pyrrolidinol, a closely related intermediate to the target compound. The key steps and conditions are summarized below:

Step Description Reagents/Conditions Notes
1 Silanization protection of (3R)-hydroxyl pyrrolidine Silane protectants (triisopropyl chlorosilane, trimethylchlorosilane, chlorotriethyl silane), base (e.g., sodium hydride, sodium hydroxide), solvents (DMF, THF, acetone, acetonitrile), 15-50 °C, 4-12 h Protects pyrrolidine nitrogen to facilitate subsequent reactions
2 Alkylation with benzyl chloride or bromide Alkali (sodium carbonate, sodium hydride), solvents (DMF, DMAC, NMP), 20-80 °C, 2-6 h Introduces benzyloxy group at 3-position
3 Acidic deprotection of silane group Acids (HCl, trifluoroacetic acid), solvents (methylene dichloride, THF), 20-50 °C, 0.5-2 h Removes silane protecting group
4 Ring-opening reaction with cis-1,2-epoxycyclohexane Solvents (Virahol, ethanol, water), reflux 2-4 h, resolving agents (D-bis-(methylbenzene) formyl tartrate or D-diethyl tartrate) Introduces cyclohexyl moiety with stereocontrol
5 Reaction with 4-(2-halogenated ethyl)-1,2-dimethoxyphenyl Halides (Cl, Br, I), solvents (DMF, DMAC, NMP), 15-80 °C, 4-12 h Attaches 3,4-dimethoxyphenyl group via ethyl linker
6 Debenzylation Boron trichloride in methylene dichloride or catalytic hydrogenation (Pd/C, Pd/BaSO4, Pd(OH)2/C), 0-30 °C, 1-4 h Removes benzyl protecting group to yield final pyrrolidine

This method is characterized by high yield, optical purity, and chemical purity, with reagents chosen to minimize toxicity and facilitate scale-up. The process is suitable for industrial mass production due to its stability and efficiency.

Alternative Synthetic Approaches via 1,3-Dipolar Cycloaddition and Aziridine Ring-Opening

While the above patent focuses on a multi-step protection and substitution strategy, other research explores the construction of pyrrolidine rings fused with aromatic systems via 1,3-dipolar cycloaddition and aziridine ring-opening reactions, which can be adapted for pyrrolidine derivatives bearing aryl substituents.

  • A study on spirooxindole-pyrrolidines synthesis via 1,3-dipolar cycloaddition between aziridine and 3-ylideneoxindole demonstrated high yields (up to 95%) and excellent stereoselectivity under mild conditions. Although focused on spirocyclic systems, the methodology highlights the utility of aziridine intermediates and cycloaddition for constructing functionalized pyrrolidines.

  • Microwave-assisted syntheses of related pyrrolidine derivatives have been reported, optimizing reaction times and yields using water as a green solvent, which could be relevant for improving the synthesis of 3,4-dimethoxyphenyl-substituted pyrrolidines.

These approaches may offer alternative routes or improvements in synthesis efficiency and stereoselectivity but require adaptation for the specific target compound.

Comparative Table of Key Preparation Methods

Method Key Features Advantages Limitations
Multi-step silane protection and alkylation (Patent CN103819385B) Six-step process with silane protection, benzylation, ring-opening, halogenated ethyl coupling, debenzylation High optical and chemical purity, scalable, industrially applicable Multi-step, requires careful control of conditions and reagents
1,3-Dipolar cycloaddition with aziridine (Literature) Single-step cycloaddition forming pyrrolidine ring fused to aromatic systems High yield, stereoselective, mild conditions Focused on spirocyclic systems, may need adaptation for simple pyrrolidines
Microwave-assisted synthesis (Literature) Uses microwave irradiation to accelerate reaction Reduced reaction times, potential green chemistry benefits Limited direct application data for target compound

Research Outcomes and Analytical Data

The patent method reports:

  • High yields at each step, with overall process efficiency suitable for scale-up.

  • Optical purity is maintained through use of chiral resolving agents such as D-bis-(methylbenzene) formyl tartrate.

  • Debenzylation methods preserve stereochemistry and yield the free pyrrolidine.

  • Use of mild bases and solvents reduces reagent toxicity.

Analytical techniques such as NMR, HPLC for purity and optical rotation measurements confirm the stereochemical integrity and chemical purity of the final product.

Research on related pyrrolidine derivatives indicates:

  • 1,3-dipolar cycloaddition products exhibit high diastereoselectivity (up to >20:1).

  • Microwave-assisted methods can achieve comparable yields in significantly shorter times.

Chemical Reactions Analysis

Types of Reactions

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Alkylated pyrrolidine derivatives

Scientific Research Applications

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Curcumin Analogs with 3,4-Dimethoxy Substitutents

Several curcumin analogs described in share the 3,4-dimethoxyphenyl group, though their core structures differ (e.g., cyclopentanone vs. pyrrolidine). Key findings include:

Compound Name/ID Core Structure Key Substituents Biological Activity Activity Level
Curcumin analog 3e Cyclopentanone 3,4-Dimethoxybenzylidene Antioxidant, Tyrosinase inhibition Strong
Curcumin analog 2e Cyclohexanone 3,4-Dimethoxyphenyl acryloyl HIV-1 protease inhibition Strongest in vitro
Target compound Pyrrolidine 3,4-Dimethoxyphenyl Inferred enzyme modulation Not reported

Structural Insights :

  • The 3,4-dimethoxy groups enhance electron-donating effects, improving radical scavenging (antioxidant activity) in analogs like 3e .

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups

investigates lignin-derived compounds with 3,4-dimethoxyphenyl substituents, focusing on β-O-4 bond cleavage under alkaline conditions:

Compound Name Substituents Reactivity (β-O-4 Cleavage) Key Observation
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol 3,4-Dimethoxy, α-hydroxy Moderate Cleavage at 30°C in 0.5 M KOtBu
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone 3,4-Dimethoxy, ketone Fast Rapid degradation due to ketone
Target compound 3,4-Dimethoxy, pyrrolidine Inferred stability Likely resistant to alkaline cleavage

Reactivity Comparison :

  • The pyrrolidine ring in the target compound lacks labile bonds like β-O-4, suggesting greater chemical stability under similar conditions.

Pyrrolidine Derivatives with Aromatic Substituents

Compound Name/ID Substituents Notable Properties Reference
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Chlorophenyl, butenyl chain High molecular weight (3270.00)*
Patent Example 319 derivative Difluorophenyl, trifluoromethyl Synthetic intermediate
Target compound 3,4-Dimethoxyphenyl Chiral center, methoxy donors -

Functional Group Impact :

  • Chlorophenyl or fluorophenyl substituents (as in ) introduce electronegative effects, contrasting with the electron-rich 3,4-dimethoxy group in the target compound.
  • The target compound’s methoxy groups may facilitate hydrogen bonding or π-π stacking in biological systems, unlike halogens.

Key Research Findings and Implications

Tyrosinase and HIV-1 protease inhibition in analogs correlate with methoxy positioning, implying that the target compound’s stereochemistry could fine-tune enzyme interactions.

Chemical Stability :

  • Lignin models with 3,4-dimethoxy groups undergo rapid cleavage only when paired with reactive moieties (e.g., ketones). The pyrrolidine core likely enhances stability .

Structural Flexibility vs. Rigidity :

  • The pyrrolidine ring’s rigidity may limit binding versatility compared to curcumin analogs but improve selectivity for specific targets.

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